![molecular formula C19H21N3OS B269595 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide](/img/structure/B269595.png)
2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide, also known as BISA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry and pharmacology. BISA is a heterocyclic organic compound that contains a benzimidazole ring, a thiol group, and a mesityl group.
Wirkmechanismus
The mechanism of action of 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are essential for cell proliferation and survival. 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide has also been shown to inhibit the activity of histone deacetylases, enzymes that regulate gene expression and are often overexpressed in cancer cells.
Biochemical and Physiological Effects:
2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In addition to its anti-proliferative and pro-apoptotic effects, 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide has been shown to induce cell cycle arrest in cancer cells. 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide in lab experiments is its relatively simple synthesis method. 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide can be synthesized using commercially available reagents and standard laboratory equipment. Another advantage is its broad-spectrum anti-cancer activity, which makes it a potential candidate for the treatment of various types of cancer. However, one of the limitations of using 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide. One direction is to investigate the structure-activity relationship of 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide and its analogs to identify more potent and selective compounds for the treatment of cancer. Another direction is to explore the potential applications of 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide in other fields such as neuropharmacology and infectious diseases. Furthermore, the development of novel drug delivery systems may improve the bioavailability and efficacy of 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide and its analogs.
Synthesemethoden
The synthesis of 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide can be achieved through a multi-step process that involves the reaction of 2-mercaptobenzimidazole with mesityl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with N-chloroacetyl mesitylene in the presence of a catalyst such as triethylamine to yield 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide.
Wissenschaftliche Forschungsanwendungen
2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide has been investigated as a potential drug candidate for the treatment of cancer and other diseases. 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide has been shown to possess anti-proliferative activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
Produktname |
2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide |
|---|---|
Molekularformel |
C19H21N3OS |
Molekulargewicht |
339.5 g/mol |
IUPAC-Name |
2-(1H-benzimidazol-2-ylmethylsulfanyl)-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C19H21N3OS/c1-12-8-13(2)19(14(3)9-12)22-18(23)11-24-10-17-20-15-6-4-5-7-16(15)21-17/h4-9H,10-11H2,1-3H3,(H,20,21)(H,22,23) |
InChI-Schlüssel |
QEGLHXGOGDVYNL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSCC2=NC3=CC=CC=C3N2)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSCC2=NC3=CC=CC=C3N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)acetyl]morpholine](/img/structure/B269521.png)
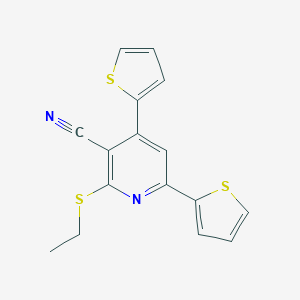
![O-ethyl S-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl] dithiocarbonate](/img/structure/B269526.png)
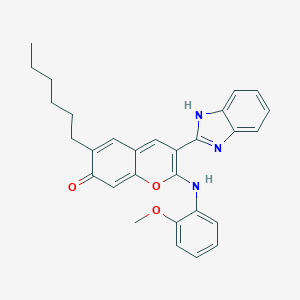
![2-[3-({3-Nitrobenzylidene}amino)-4-methylphenyl]-4-methyl-1,3-benzoxazole](/img/structure/B269528.png)
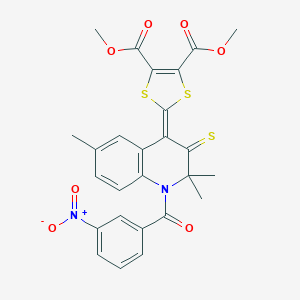
![3-Dodecyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B269531.png)
![5-(3-Hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B269535.png)
![(6Z)-6-[4,6-bis(4-methoxyphenyl)-1H-pyridin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B269537.png)
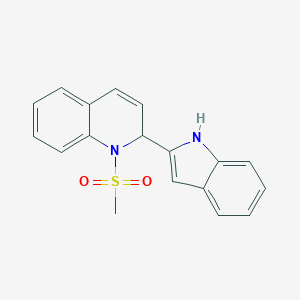
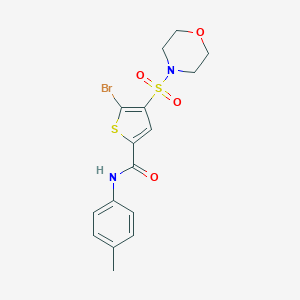
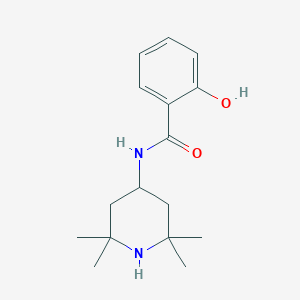
![2-[(4-chlorophenyl)sulfanyl]-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B269548.png)
![4-(2,4-dichlorophenoxy)-N'-[(E)-(4-methyl-3-nitrophenyl)methylidene]butanehydrazide](/img/structure/B269550.png)